Cas no 434941-55-6 (4-(4-Chlorophenyl)-2-(methylthio)pyrimidine)
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
- 4-(4-chlorophenyl)-2-methylsulfanylpyrimidine
- Pyrimidine, 4-(4-chlorophenyl)-2-(methylthio)-
- 4-(4-Chlorophenyl)-2-methylthiopyrimidine
- 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine
- AK136272
- GOXDPARPMAHJSL-UHFFFAOYSA-N
- HMS1665F13
- BBL004370
- STL124065
- 4-(4Chlorophenyl)-2-methylthiopyrimidine
- 4-(4 Chlorophenyl)-2-methylthiopyrimidine
- AX8257840
- BB
- T8382
- ST24042942
- BB 02421
-
- Inchi: 1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3
- InChI Key: GOXDPARPMAHJSL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=CN=C(N=1)SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 195
- Topological Polar Surface Area: 51.1
Experimental Properties
- Density: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 389.6±17.0°C at 760 mmHg
- Solubility: Almost insoluble (0.012 g/l) (25 º C),
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH960-100mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95+% | 100mg |
257CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH960-250mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95+% | 250mg |
531CNY | 2021-05-08 | |
| Chemenu | CM167347-1g |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95% | 1g |
$430 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH960-50mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95+% | 50mg |
140.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH960-1g |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95+% | 1g |
1232.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NH960-200mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95+% | 200mg |
352.0CNY | 2021-07-12 | |
| Ambeed | A233069-100mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95% | 100mg |
$21.00 | 2022-05-09 | |
| Ambeed | A233069-250mg |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95% | 250mg |
$42.00 | 2022-05-09 | |
| Ambeed | A233069-1g |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95% | 1g |
$110.00 | 2022-05-09 | |
| Chemenu | CM167347-1g |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
434941-55-6 | 95% | 1g |
$117 | 2023-02-18 |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Introduction to CAS No. 434941-55-6: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
CAS No. 434941-55-6, also known as 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of CAS No. 434941-55-6 features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a methylthio group at the 2-position, making it a unique member of the pyrimidine family.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 434941-55-6 through various routes, including microwave-assisted synthesis and catalytic methods. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for biological studies and potential therapeutic applications.
The methylthio group at the 2-position of the pyrimidine ring plays a crucial role in modulating the compound's pharmacokinetic properties, such as solubility and bioavailability. Studies have shown that this substitution pattern can significantly influence the compound's interaction with biological targets, including enzymes and receptors.
One of the most promising areas of research involving CAS No. 434941-55-6 is its potential as an anticancer agent. Recent in vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation.
In addition to its anticancer properties, CAS No. 434941-55-6 has also shown potential in anti-inflammatory and antimicrobial applications. Researchers have explored its ability to inhibit pro-inflammatory cytokines and its effectiveness against a range of bacterial and fungal pathogens.
The chlorophenyl group at the 4-position contributes to the compound's lipophilicity, which is essential for its ability to cross cellular membranes and interact with intracellular targets. This property has been leveraged in designing drug delivery systems that enhance the efficacy of CAS No. 434941-55-6 in treating various diseases.
Recent computational studies using molecular docking techniques have provided insights into how CAS No. 434941-55-6 interacts with target proteins at the molecular level. These studies suggest that the compound forms critical hydrogen bonds and hydrophobic interactions with key residues in the active sites of its targets, which could be exploited for rational drug design.
The synthesis of CAS No. [ ... ]
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